Ribavirin monophosphate is a phosphorylated derivative of the synthetic nucleoside ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) [, ]. Ribavirin exhibits broad-spectrum antiviral activity against both RNA and DNA viruses [, , ]. Ribavirin requires intracellular phosphorylation to become active, and its phosphorylated derivatives, including ribavirin monophosphate, are key to its antiviral activity [, ].
Ribavirin monophosphate is a phosphorylated derivative of ribavirin, a synthetic guanosine nucleoside analog recognized for its antiviral properties. Ribavirin itself is utilized primarily in the treatment of viral infections, particularly hepatitis C virus and respiratory syncytial virus. Ribavirin monophosphate plays a crucial role in the mechanism of action of ribavirin, functioning as an active metabolite that contributes to its antiviral effects.
Ribavirin is synthesized chemically and has been studied extensively since its introduction in the 1970s. The compound is derived from guanosine and is classified as a nucleoside antimetabolite, which interferes with viral RNA synthesis by mimicking natural nucleotides.
Ribavirin monophosphate falls under the category of nucleoside analogs and is classified as an antiviral agent. It is specifically categorized as a nucleotide analog due to its structural similarity to inosine 5′-monophosphate, allowing it to interfere with nucleotide metabolism and viral replication processes.
The synthesis of ribavirin monophosphate involves the phosphorylation of ribavirin by adenosine kinase, which catalyzes the conversion of ribavirin into ribavirin monophosphate. This process can be summarized as follows:
The phosphorylation reaction requires ATP (adenosine triphosphate) as a phosphate donor, and the reaction can be influenced by various cellular conditions such as pH and enzyme availability. The resulting ribavirin triphosphate is often present in higher concentrations than ribavirin monophosphate within cells, indicating its significance in antiviral activity.
Ribavirin monophosphate has a chemical structure that includes a ribose sugar moiety, a triazole ring, and a phosphate group. This structure closely resembles that of inosine 5′-monophosphate, which allows it to compete effectively with natural nucleotides during viral RNA synthesis.
Ribavirin monophosphate participates in several key reactions within the cell:
The incorporation efficiency of ribavirin monophosphate across from cytidine is significantly higher than across from uridine, demonstrating its potential impact on viral mutation rates and replication fidelity.
The antiviral action of ribavirin monophosphate occurs through multiple mechanisms:
Studies have shown that ribavirin triphosphate can inhibit various RNA viruses by competing with natural nucleotides during replication processes. The effect on hepatitis C virus has been particularly noted due to its direct impact on the viral replication complex.
Ribavirin monophosphate is typically presented as a white crystalline powder. It is soluble in water but may have limited solubility in organic solvents.
Ribavirin monophosphate serves several important roles in scientific research and clinical applications:
Ribavirin monophosphate (RMP; C₈H₁₃N₄O₈P) is the 5′-phosphorylated metabolite of the broad-spectrum antiviral ribavirin. Its molecular weight is 324.18 g/mol (monoisotopic mass: 324.0471 Da), with the systematic name 1-(5-O-Phosphono-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide [6] [10]. The structure comprises:
Property | Value | |
---|---|---|
CAS Number | 40925-28-8 | |
ChemSpider ID | 90600 | |
Molecular Formula | C₈H₁₃N₄O₈P | |
Exact Mass | 324.0471 Da | |
InChIKey | SDWIOXKHTFOULX-AFCXAGJDSA-N | |
Spectral λmax | 220 nm (ε = 7.7 L·mmol⁻¹·cm⁻¹, pH 7.5) | [8] |
No naturally occurring isomeric forms (e.g., 2′/3′-phosphates) are documented, underscoring the metabolic specificity of adenosine kinase-mediated phosphorylation at the 5′ position [4].
RMP differs fundamentally from its parent nucleoside, ribavirin, through the 5′-monophosphate group, which:
Key structural distinctions from related analogs:
Compound | Key Structural Features | Primary Antiviral Mechanism | |
---|---|---|---|
Ribavirin | Unphosphorylated ribose; ClogP = -2.85 | Substrate for intracellular phosphorylation | |
Ribavirin monophosphate | 5′-Phosphate; charged (net -2) | IMPDH inhibition; RTP precursor | |
IMP (natural) | Hypoxanthine base; 5′-phosphate | GTP biosynthesis substrate | |
GTP (natural) | Guanine base; 5′-triphosphate | RNA synthesis cofactor | |
Sofosbuvir MP | Phosphoramidate prodrug; fluorine substitution | HCV NS5B polymerase chain termination | [5] [9] |
Molecular docking reveals RMP’s carboxamide group forms hydrogen bonds with IMPDH residues Glu431 and Arg418, while its phosphate coordinates Mg²⁺—interactions absent in ribavirin [8] [9].
RMP exhibits pH- and temperature-dependent instability, influencing its bioactivity:
Condition | Degradation Pathway | Half-Life/Stability | |
---|---|---|---|
Solid state (-20°C) | No significant decomposition | >12 months | |
Aqueous solution (pH 7.4) | Slow hydrolysis | ~24–48 hours | |
Acidic (pH 2.0) | Glycosidic bond cleavage | Minutes to hours | |
Basic (pH 10.0) | β-Elimination at C2′–C3′ | <1 hour | |
Human carboxypeptidase Y | Ester cleavage (ProTides) | Complete in 1.5–2 hours | [4] |
Metabolic stability insights:RMP resists dephosphorylation by cellular phosphatases more effectively than nucleotide di/triphosphates. However, its phosphoramidate prodrugs show poor amino acid cleavage in vitro, reducing intracellular RMP delivery despite improved membrane permeability [4]. Molecular dynamics simulations attribute this to steric hindrance from the triazole ring, which impedes binding to phosphoramidase active sites [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7